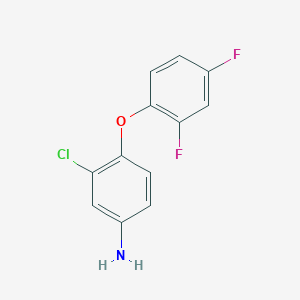

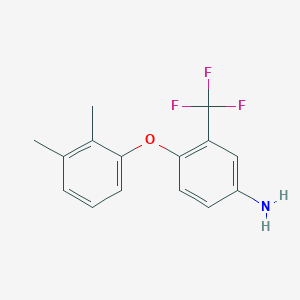

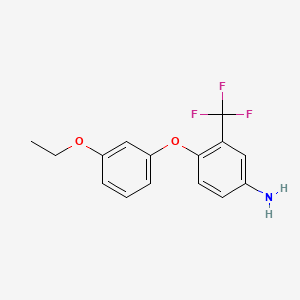

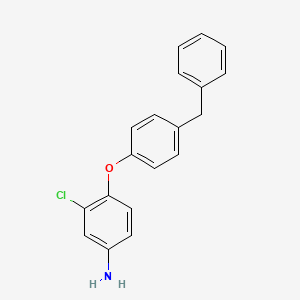

4-(4-氟苯氧基)-2-(三氟甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" is a fluorinated aromatic amine with potential applications in various fields, including pharmaceuticals and material science. The presence of both fluorophenoxy and trifluoromethyl groups suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, the synthesis of 4-[18F]Fluorophenol, which shares the 4-fluorophenoxy moiety with our compound of interest, was achieved using a nucleophilic labelling method starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired product . Another relevant synthesis is the preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction . These methods could potentially be adapted for the synthesis of "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" would likely be characterized by strong electron-withdrawing effects due to the trifluoromethyl group, which could influence the reactivity of the compound. The electron-withdrawing nature of the fluorine atoms is also evident in the synthesis of polyimides containing fluorinated anilide moieties, where the presence of fluorine and phthalimide groups was shown to affect the solubility and thermal properties of the resulting polymers .

Chemical Reactions Analysis

The reactivity of fluorinated anilines can be quite diverse. For example, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) can lead to the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the nature of the acyl and phenyl groups . This suggests that "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" could undergo similar reactions, potentially leading to the formation of novel compounds with iodine or hydroxy functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" would be influenced by its fluorinated groups. Fluorinated compounds often exhibit unique properties such as increased thermal stability and altered electronic characteristics. For instance, the synthesis of poly-p-oxyperfluorobenzylene from a fluorinated phenol demonstrated the potential for creating materials with high thermal stability and unique electronic properties . Similarly, the presence of trifluoromethyl groups in anilines has been shown to affect their solubility and reactivity, as seen in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline . These properties would be important to consider when developing applications for "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline".

科学研究应用

激酶抑制剂的对接和QSAR研究

- 应用:对接和定量构效关系(QSAR)研究已经利用类似于4-(4-氟苯氧基)-2-(三氟甲基)苯胺的化合物。这些研究有助于理解激酶抑制剂的取向和活性构象(Caballero等,2011)。

单分子膜形成研究

- 应用:研究含有氟烷基链的偶氮苯衍生物,包括类似于4-(4-氟苯氧基)-2-(三氟甲基)苯胺的化合物,已经探索了它们在空气/水界面的单分子膜形成,为材料科学做出了贡献(Yoshino et al., 1992)。

有机合成中的催化

- 应用:该化合物已被用作Ru(II)催化的苯甲醛间分子直接邻位C(sp2)-H咪唑化反应中的单齿瞬时定向基团。这有助于合成喹唑啉和融合的异吲哚酮骨架(Wu et al., 2021)。

非线性光学材料的振动分析

- 应用:已进行了包括4-氟-3-(三氟甲基)苯胺在内的化合物的振动分析,类似于主题化合物。这类研究对于理解潜在用于非线性光学(NLO)的材料的性质至关重要(Revathi et al., 2017)。

异噁唑烯和1,3,5-三嗪的新合成单元

- 应用:该化合物已参与异噁唑烯和1,3,5-三嗪的合成,展示了它作为有机合成中的新合成单元的实用性(Strekowski et al., 1995)。

高温电光聚碳酸酯的开发

- 应用:其衍生物已被用于合成用于高温电光的新型聚碳酸酯,突显了它在材料科学和光学中的重要性(Suresh et al., 2003)。

属性

IUPAC Name |

4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXYSTKHJJWGRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229758 |

Source

|

| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline | |

CAS RN |

946784-69-6 |

Source

|

| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)